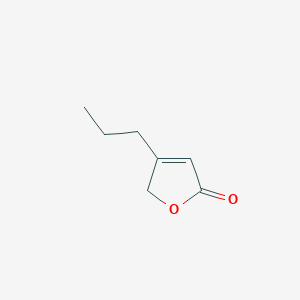

4-propyl-5H-furan-2-one

説明

Significance of the Furan-2(5H)-one Moiety in Organic Synthesis and Medicinal Chemistry

The furan-2(5H)-one moiety is a cornerstone in organic synthesis and medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netbohrium.com This structural unit is found in numerous natural products that exhibit a broad spectrum of physiological and therapeutic activities. bohrium.com Consequently, furan-2(5H)-one derivatives have been extensively synthesized and investigated by medicinal chemists worldwide. researchgate.net

The versatility of the furan-2(5H)-one core allows for the preparation of diverse heterocyclic compounds with a range of pharmacological activities, including: researchgate.net

Analgesic

Anti-inflammatory

Antimicrobial

Anticancer

Anticonvulsant

Antifungal

Antituberculosis

Antiulcerative

Antiviral

The combination of a sulfonyl group with the unsaturated γ-lactone moiety in furan-2(5H)-one derivatives is a strategic approach to enhance or diversify their biological activity. mdpi.com Furthermore, brominated furan-2(5H)-one derivatives have garnered significant attention for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. unipi.it This disruption can prevent the formation of biofilms, which are communities of microorganisms that can be resistant to antibiotics. unipi.itnih.gov

Natural Occurrence and Biosynthetic Context of Furanone Derivatives

Furanone derivatives are widespread in nature, found in various plants, algae, and microorganisms. researchgate.netnih.gov They play crucial roles in these organisms, from acting as signaling molecules to contributing to flavor and aroma profiles. nih.govcambridge.org

Furan-2(5H)-one derivatives have been isolated from a wide range of biological sources. For instance, the red seaweed Delisea pulchra produces a variety of brominated furanones that deter colonization by bacteria and grazing by marine herbivores. nih.govcambridge.org In the plant kingdom, furanones are important flavor components in fruits like strawberries, raspberries, pineapples, and tomatoes. nih.govcambridge.org The compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, and its derivatives have been identified in numerous fruits, including pineapple, strawberry, raspberry, and tomato. mdpi.com

Some furanones also function as pheromones. For example, 5-methyl-4-hydroxy-3(2H)-furanone is a male pheromone in the cockroach Eurycolis florionda. nih.govcambridge.org Additionally, furanone structures have been isolated from the stem bark of the African tree Warburgia salutaris, which has a long history of use in traditional medicine for treating various infections. academicjournals.org

The biosynthesis of furanone derivatives can occur through various metabolic pathways. In many highly cooked foodstuffs, furanones are formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govcambridge.org However, some furanones are also produced enzymatically. For example, the biosynthesis of ascorbic acid (vitamin C), a furanone derivative, from sugars in plants is well-characterized at the enzymatic level. nih.govcambridge.org

Furan (B31954) fatty acids (FuFAs) represent another important class of naturally occurring furan-containing compounds. nih.gov These are heterocyclic fatty acids produced by algae, plants, and microorganisms. nih.govosti.gov The biosynthesis of FuFAs can start from different precursors. In some algae, the pathway involves the oxidation of a fatty acid to form a hydroperoxy derivative, followed by ring closure and rearrangement to create the furan ring. nih.gov In certain bacteria, the biosynthesis of monomethylated FuFA begins with the methylation of a pre-existing fatty acid chain, followed by desaturation and the incorporation of molecular oxygen to form the furan ring. nih.gov These FuFAs are believed to function as antioxidants, protecting cells from oxidative damage. nih.govnih.gov

The table below provides a summary of some naturally occurring furanone derivatives and their sources.

| Compound Name | Natural Source(s) |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Pineapple, Strawberry, Raspberry, Tomato mdpi.com |

| Brominated furanones | Red seaweed (Delisea pulchra) nih.govcambridge.org |

| 5-methyl-4-hydroxy-3(2H)-furanone | Male pheromone of the cockroach Eurycolis florionda nih.govcambridge.org |

| Muzigadial | Warburgia salutaris (Pepperbark tree) academicjournals.org |

| Drimenin | Warburgia salutaris (Pepperbark tree) academicjournals.org |

Overview of Research Trajectories for Furan-2(5H)-one Analogues

Research into furan-2(5H)-one analogues is a dynamic and expanding field. The inherent biological activity of the furanone core has spurred extensive research into the synthesis of novel derivatives with enhanced or specific therapeutic properties. researchgate.netbohrium.com A significant area of focus is the development of furanone-based compounds as antimicrobial agents, particularly those that can inhibit quorum sensing and biofilm formation in pathogenic bacteria. mdpi.comunipi.itnih.gov

The synthesis of chiral 2(5H)-furanone derivatives is another important research direction, as the stereochemistry of a molecule can significantly influence its biological activity. mdpi.comontosight.ai The development of efficient and stereoselective synthetic methods is crucial for accessing these enantiomerically pure compounds. researchgate.net

Furthermore, the unique chemical properties of the furan-2(5H)-one ring make it a valuable synthon for creating more complex molecules. researchgate.net Researchers are exploring its use in the total synthesis of natural products and in the construction of novel heterocyclic systems with potential pharmacological applications. researchgate.netresearchgate.net The study of the chemical transformations of furan-2(5H)-ones continues to unveil new synthetic possibilities and applications for this versatile heterocyclic scaffold. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

3-propyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-7(8)9-5-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUAOJBVUIYHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propyl 5h Furan 2 One and Its Derivatives

De Novo Synthesis Approaches

The de novo synthesis of the 4-propyl-5H-furan-2-one core involves constructing the heterocyclic ring from acyclic precursors. This approach offers the advantage of installing the desired propyl substituent at the C-4 position during the ring-forming process. Key strategies include cyclization reactions, multi-component reactions, and methods focused on achieving specific stereochemical outcomes.

Cyclization Reactions for Furanone Ring Formation

Cyclization reactions are a cornerstone for the formation of the furanone ring. These reactions typically involve an intramolecular condensation of a linear precursor that contains the necessary functional groups to close into the five-membered lactone ring.

One direct method involves the acid-catalyzed cyclization of a 4-hydroxy-2-alkenoic acid precursor. For instance, a related derivative, 5-hydroxy-4-propylfuran-2(5H)-one, can be synthesized through the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid under conditions of strong acid and elevated temperatures. A notable synthesis that directly yields a C4-propyl substituted furanone involves a morpholine-mediated reaction between glyoxylic acid and n-valeraldehyde. This process first forms an intermediate which then undergoes cyclization to furnish the furanone ring with the propyl group at the desired position.

More advanced cyclization strategies have also been developed. A copper-catalyzed ring-opening cyclization of α-hydroxycyclopropanols provides a novel route to furanones. rsc.org In this method, an α-hydroxycyclopropanol substrate is divergently transformed into a furanone using a copper(II) acetate (B1210297) catalyst and DDQ as an external oxidant. rsc.org Phosphine-catalyzed intramolecular cyclizations of specific allenoates represent another modern approach, leading to stereoselective formation of (Z)-furan-2(3H)-one oxime derivatives in high yields. nih.gov Additionally, electrophile-induced tandem cyclization/1,2-migration reactions, using reagents like N-iodosuccinimide (NIS) or gold catalysts, can construct highly substituted furanones from 2-alkynyl-2-silyloxy carbonyl compounds. acs.orgbeilstein-journals.org

A summary of representative cyclization conditions is presented below.

Table 1: Selected Cyclization Methods for Furanone Synthesis| Starting Materials | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|

| Glyoxylic acid, n-valeraldehyde | Morpholine | 4-propyl substituted furanone | |

| α-hydroxycyclopropanol | Cu(OAc)₂ / DDQ | Substituted furanone | rsc.org |

| α-nitroethylallenic esters | MePh₂P | (Z)-furan-2(3H)-one oxime | nih.gov |

| 4-hydroxy-2-alkynoates | ICl, IBr, or I₂ | 3,4-dihalogenated furan-2(5H)-ones | nih.gov |

Multi-Component Reactions (MCRs) for Functionalized Furanones

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex functionalized furanones. These reactions are prized for their atom economy and ability to rapidly build molecular complexity.

A significant example is the Rhodium(III)-catalyzed domino C-H coupling of N-carbamoyl indoles with 4-hydroxy-2-alkynoates. acs.org This reaction proceeds through a cascade of C-H activation, alkyne insertion, directing group migration, and lactonization to assemble highly functionalized furan-2(5H)-ones with excellent regio- and stereoselectivity. acs.org The reaction conditions, such as the choice of catalyst and additive, can be tuned to control the final product.

Copper(II) triflate has also been demonstrated as an effective catalyst for various MCRs leading to heterocyclic compounds, including furanones. beilstein-journals.org Another powerful MCR strategy is the tandem Knoevenagel/Pinner/vinylogous Michael condensation between salicylaldehyde, malononitrile, and butenolides, which yields complex chromene-fused furanones. rsc.org Although these examples may not directly produce 4-propyl-5H-furan-2-one, the underlying principles demonstrate the power of MCRs to construct the furanone core with diverse and dense functionalization, which could be adapted for the target structure. beilstein-journals.orgrsc.org

Strategies for Stereoselective Synthesis

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly when chiral centers are present in the target molecule. For furanone derivatives, stereoselectivity is often focused on the C-5 position, or on substituents on the ring.

Several of the aforementioned de novo methods incorporate excellent stereocontrol. The Rh(III)-catalyzed domino reaction is noted for its high stereoselectivity. acs.org Similarly, the phosphine-catalyzed cyclization of α-nitroethylallenic esters is practical for the stereoselective synthesis of (Z)-furanone oximes. nih.gov The tandem condensation reaction to form chromene-fused furanones is also highly diastereoselective, achieving a diastereomeric ratio of up to 11.5:1. rsc.org

Specific strategies have been developed for the asymmetric synthesis of related furanones. The synthesis of (R)-dihydro-4-propyl-2(3H)-furanone, a saturated analogue, relies on cyclization reactions where advanced techniques like asymmetric catalysis are employed to ensure the desired (R)-configuration at the propyl-substituted carbon. chemicalbook.com Palladium-catalyzed diastereoselective allylation of aldehydes with 3-bromomethyl-5H-furan-2-one has been described as an efficient method to produce β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with a syn relative configuration. nih.gov These examples underscore the potential to control stereochemistry during the construction of the furanone ring system. chemicalbook.comnih.gov

Functionalization and Derivatization of Existing Furanone Scaffolds

An alternative synthetic paradigm involves starting with a pre-formed furanone ring and introducing or modifying substituents. This approach is useful for creating analogues and exploring structure-activity relationships.

Introduction of the Propyl Substituent at Position 4

Introducing an alkyl group, such as propyl, onto the C-4 position of an existing furanone ring often utilizes cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. nih.govresearchgate.net This method typically involves reacting a furanone bearing a halogen at the C-4 position (e.g., 4-bromo- or 4-iodofuranone) with an organoboron reagent, such as a propylboronic acid or its ester, in the presence of a palladium catalyst. nih.govunipi.it For example, 3,4-dihalo-2(5H)-furanones can be selectively functionalized at the C-4 position. researchgate.net While many reported examples focus on introducing aryl groups, the methodology is adaptable for alkyl groups, providing a direct route to 4-alkyl-2(5H)-furanones. researchgate.netunipi.it

Palladium-catalyzed desulfitative arylation has also been reported for the C-4 functionalization of 5-alkoxy-3,4-dibromo-2(5H)-furanone using sodium arylsulfinates, highlighting the reactivity of the C-4 position for cross-coupling. researchgate.net

Table 2: Example of C-4 Functionalization Strategy

| Furanone Substrate | Coupling Partner | Catalyst System | Product | Ref |

|---|---|---|---|---|

| 3,4-Dihalo-2(5H)-furanone | Propylboronic acid (example) | Palladium catalyst (e.g., Pd(PPh₃)₄) | 4-Propyl-3-halo-2(5H)-furanone | unipi.it |

| 5-Alkoxy-3,4-dibromo-2(5H)-furanone | Sodium arylsulfinate | Palladium catalyst | 5-Alkoxy-4-aryl-3-bromo-2(5H)-furanone | researchgate.net |

Modifications at C-5 Position

The C-5 position of the furanone ring is a versatile handle for further derivatization, often starting from a 5-hydroxy-2(5H)-furanone intermediate. A variety of C-C and C-O bond-forming reactions can be performed at this site.

The hydroxyl group at C-5 can be readily oxidized to a carbonyl group, or substituted with other functionalities. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive and serve as versatile starting materials. nih.govmdpi.com The C-5 hydroxyl can react with arenes in the presence of an acid to form 5-aryl derivatives. nih.govmdpi.com

Several C-C bond-forming reactions at the C-5 position are well-documented:

Knoevenagel Condensation: 3,4-Dihalo-2(5H)-furanones can react at the C-5 carbon with compounds containing an active hydrogen atom, catalyzed by a Lewis acid like In(OAc)₃, with yields ranging from 60-95%. nih.govmdpi.com

Mukaiyama Aldol (B89426) Reaction: Silylated enol ethers can be reacted with 5-hydroxyfuranones in a Lewis acid-catalyzed aldol addition to functionalize the C-5 position. nih.govmdpi.com

Barbier-type Alkylation: Allyl bromides can be used as alkylating agents at C-5 in the presence of a tin or indium catalyst, affording C-5 alkylated products in 41-90% yield. mdpi.com

Furthermore, the C-5 position can be directly hydroxylated on certain furanone scaffolds by simply changing the solvent or additive in Rh(III)-catalyzed systems. acs.org The synthesis of 5-alkoxy-4-aryltetrahydrofuran-2-one derivatives has also been achieved using hypervalent iodine reagents, demonstrating another route for C-5 modification. bohrium.com

Halogenation and Subsequent Transformations

Halogenation provides a versatile entry point for the synthesis of functionalized furanones. The process often involves the introduction of a halogen atom, typically bromine or chlorine, onto the furanone ring, which can then be displaced or participate in further reactions to introduce a variety of substituents.

One common strategy is the halolactonization of γ,δ-unsaturated carboxylic acids. This method involves the sequential halogenation and cyclization to form 4-halo-5-hydroxyfuran-2(5H)-ones. The propyl group can be introduced by modifying the precursor carboxylic acid.

Another approach involves the direct bromination of a pre-existing furanone. For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) yields a mixture of brominated products, including the 3-bromo and 5-bromo derivatives. unipi.it Subsequent reactions can then be employed to introduce the desired propyl group at the 4-position. A four-step protocol starting from furfural (B47365) has been developed to synthesize 3-bromo-5-methoxy-2(5H)-furanone. unipi.it This involves photo-oxidation, acetalization with methanol, bromine addition, and dehydrobromination. unipi.it

Furthermore, 5-alkoxy-3,4-dihalo-5H-furan-2-ones can react with various nucleophiles, such as amino acids, in the presence of a base like triethylamine. researchgate.net This reaction proceeds via a Michael addition-elimination mechanism to yield substituted furanones. researchgate.net The halogen at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

It is important to note that the regioselectivity of halogenation can be influenced by the substituents already present on the furanone ring and the reaction conditions employed. unipi.it Subsequent transformations of the halogenated intermediates, such as cross-coupling reactions, provide a powerful tool for creating a library of 4-substituted furanone derivatives.

Cross-Coupling Strategies for 4-Substituted Furanones (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions represent a highly efficient and widely used method for the synthesis of 4-substituted 2(5H)-furanones. acs.org These reactions typically involve the coupling of a furanone derivative bearing a suitable leaving group at the 4-position with an organometallic reagent.

A prominent example is the Suzuki cross-coupling reaction. In this reaction, a 4-tosyl-2(5H)-furanone, which is more stable and easier to prepare than the corresponding triflate, is coupled with a boronic acid in the presence of a palladium catalyst. ysu.amorganic-chemistry.org This method has proven effective for generating a variety of 4-aryl and 4-heteroaryl substituted 2(5H)-furanones. ysu.amacs.org The synthesis of 4-substituted 2(5H)-furanones can be more challenging than their 3- or 5-substituted counterparts. acs.org

The reaction conditions for these palladium-catalyzed couplings have been optimized. A combination of a palladium catalyst, such as PdCl2(PPh3)2, and a base, like potassium fluoride (B91410), in a mixed solvent system of THF and water at elevated temperatures, provides good to excellent yields of the desired products. ysu.amorganic-chemistry.org Notably, these reactions can also proceed at room temperature, albeit with longer reaction times. ysu.am

Nickel-catalyzed cross-coupling reactions have also been explored as an alternative. For instance, 4-tosyl-2(5H)-furanone can be coupled with various organozinc reagents in the presence of a nickel(II) catalyst to afford 4-substituted 2(5H)-furanones in high yields. oup.com

The table below summarizes representative examples of palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of 4-substituted 2(5H)-furanones.

| Furanone Precursor | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Tosyl-2(5H)-furanone | Phenylboronic acid | PdCl2(PPh3)2 | KF | THF/H2O | 60 | 92 |

| 4-Tosyl-2(5H)-furanone | 2-Methoxyphenylboronic acid | PdCl2(PPh3)2 | KF | THF/H2O | 60 | 95 |

| 4-Tosyl-2(5H)-furanone | 4-Chlorophenylboronic acid | PdCl2(PPh3)2 | KF | THF/H2O | 60 | 85 |

| 4-Tosyl-2(5H)-furanone | 2-Thiopheneboronic acid | PdCl2(PPh3)2 | KF | THF/H2O | 60 | 78 |

Data compiled from various sources. ysu.amorganic-chemistry.org

Tandem Reaction Sequences (e.g., Michael Addition-Elimination)

Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to synthesize complex molecules like 4-propyl-5H-furan-2-one and its derivatives in a single pot. These sequences often involve a Michael addition followed by an elimination step.

A notable example is the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with nucleophiles. unipi.it For instance, the reaction with secondary amines such as diethylamine, di-n-propylamine, and diisopropylamine (B44863) in the presence of potassium fluoride as a base proceeds via a tandem Michael addition-elimination to yield 5-alkoxy-4-dialkylamino-3-bromo-2(5H)-furanones. unipi.it Similarly, primary amines bearing aryl functionalities react with 5-alkoxy-3,4-dibromo-2(5H)-furanones to provide 5-alkoxy-4-amino-3-bromo-2(5H)-furanones in good yields. unipi.it

Another application of tandem reactions is the synthesis of chiral β-alkylamino-γ-menthoxybutyrolactones. researchgate.net This is achieved through the asymmetric Michael addition of various primary amines to a chiral synthon, 5(R)-(l-menthoxy)-5H-furan-2-one. researchgate.net

Furthermore, the synthesis of novel chiral 2(5H)-furanone derivatives containing a bis-1,2,3-triazole moiety has been accomplished through a sequential three-step process involving an asymmetric Michael addition-elimination, substitution, and a no-ligand click reaction, starting from (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones. researchgate.net

These tandem reaction sequences are highly valuable as they reduce the number of synthetic steps, minimize waste, and often proceed with high stereoselectivity, providing access to a diverse range of functionalized furanones.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of furanone derivatives.

For instance, the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid to yield 5-hydroxy-4-propylfuran-2(5H)-one can be significantly accelerated using microwave irradiation. Under microwave conditions at 100°C with a sulfuric acid catalyst, the reaction time is reduced to 30 minutes, and the yield is reported to be 74%, which is 20% higher than with conventional heating.

Microwave irradiation has also been utilized in the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives, showcasing its broad applicability in organic synthesis. arabjchem.org The key advantages of this green chemical approach include reduced reaction times and often improved yields, making it an attractive method for the synthesis of 4-propyl-5H-furan-2-one and its analogs. univpancasila.ac.id

The table below highlights the comparison between conventional and microwave-assisted synthesis for a relevant reaction.

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) |

| Cyclization of 4-hydroxy-2-pentenoic acid | Conventional | 80-90 | 6-8 hours | ~54% |

| Cyclization of 4-hydroxy-2-pentenoic acid | Microwave | 100 | 30 minutes | 74% |

Data based on reported findings.

Chemical Reactivity and Mechanistic Transformations of 4 Propyl 5h Furan 2 One Systems

Ring System Stability and Tautomerism

The 4-propyl-5H-furan-2-one ring system, a substituted γ-butyrolactone, possesses a degree of stability conferred by its conjugated double bond and lactone functionality. The reactivity and stability of this system are influenced by potential tautomerization. Furan-2(5H)-ones can exist in equilibrium with their tautomeric form, 2-hydroxyfuran. chemeurope.comwikipedia.org This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. The equilibrium between the furanone (keto) form and the hydroxyfuran (enol) form is typically catalyzed by the presence of a base. wikipedia.org

For substituted furanones, the nature and position of the substituents can significantly impact the rate and equilibrium of tautomerization. For instance, in the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, tautomerism and subsequent racemization are catalyzed under both acidic (pH 2) and, more significantly, basic conditions (pH > 7). nih.gov The lowest rate of tautomerism for this compound was observed in a slightly acidic environment (pH 4-5). nih.gov While 4-propyl-5H-furan-2-one lacks the hydroxyl group of the aforementioned example, the principle that the surrounding chemical environment (pH) influences the tautomeric equilibrium holds. The propyl group at the C4 position exerts an electronic effect on the conjugated system, which can influence the stability of the ring and the propensity for tautomerization. The 5H-furan-2-one form is generally the more stable isomer compared to its tautomers. chemeurope.comwikipedia.org

Reactions Involving the Furanone Lactone Moiety

The lactone moiety in 4-propyl-5H-furan-2-one is a key center for chemical reactivity, participating in a variety of transformations including nucleophilic attacks, oxidations, and reductions.

The electrophilic nature of the carbonyl carbon within the α,β-unsaturated lactone system makes 4-propyl-5H-furan-2-one susceptible to nucleophilic attack. This can lead to either addition to the carbonyl group or conjugate addition at the C5 position. Strong nucleophiles can effect the opening of the lactone ring. google.com For example, reactions with amines can cleave the ester bond to form the corresponding amide derivatives. google.com

Research on related furanone structures demonstrates their reactivity towards various nucleophiles. For instance, 5-alkoxy-3,4-dihalo-5H-furan-2-ones undergo tandem Michael addition-elimination reactions with amino acids, where the amino acid acts as the nucleophile. researchgate.net This highlights the potential for similar conjugate additions to the 4-propyl-5H-furan-2-one system, especially with soft nucleophiles. Harder nucleophiles are more likely to attack the carbonyl carbon directly, which can lead to ring-opening.

The table below summarizes typical nucleophilic reactions observed with furanone systems.

| Reaction Type | Nucleophile | General Product | Reference |

| Ring Opening | Amines, Hydroxides | γ-Hydroxy amides, γ-Hydroxy carboxylates | google.com |

| Michael Addition | Amino Acids, Thiols | 5-Substituted furanones | researchgate.net |

The furanone ring and its side chains can undergo various oxidation reactions. The double bond within the ring is susceptible to oxidation, which can lead to ring cleavage or the formation of new functional groups. A common method for the oxidation of furan (B31954) rings involves singlet oxygen (¹O₂). thieme-connect.com This reaction typically proceeds through a [4+2] cycloaddition to form an endoperoxide intermediate, which can then be converted to various products, including hydroxybutenolides. thieme-connect.comchemrxiv.orgresearchgate.net

Oxidative fragmentation of furans using singlet oxygen and an iron(II) salt can yield functionalized butenolides. chemrxiv.org While these methods often start with substituted furans to build the butenolide ring, similar principles of oxidative reactivity apply to the furanone double bond. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially lead to the cleavage of the ring. The allylic C5 methylene (B1212753) group is also a potential site for oxidation under specific conditions.

| Oxidizing Agent | Potential Product(s) | Reaction Type | Reference |

| Singlet Oxygen (¹O₂) | Endoperoxides, Hydroxybutenolides | Cycloaddition/Rearrangement | thieme-connect.comchemrxiv.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Ring-cleaved products (e.g., dicarboxylic acids) | Oxidative Cleavage | |

| m-CPBA | Epoxides | Epoxidation | thieme-connect.com |

The furanone ring in 4-propyl-5H-furan-2-one contains two primary sites for reduction: the carbon-carbon double bond and the carbonyl group of the lactone. The specific product obtained depends on the reducing agent and reaction conditions used.

Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) typically reduces the C=C double bond to yield the corresponding saturated lactone, 4-propyl-dihydrofuran-2-one. thieme-connect.comacs.org A patent describes the asymmetric reduction of 4-propyl-2-furanone to (R)-4-propyl-dihydrofuran-2-one using a copper catalyst with a chiral diphosphine ligand. google.com

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactone's carbonyl group to an alcohol, leading to the formation of a diol after ring opening. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, often showing selectivity for the carbonyl group, especially in related hydroxy-furanones. mdpi.comresearchgate.net A two-step process involving reduction of the carbonyl followed by dehydration can be used to convert 2-furanones into furans. chemeurope.comwikipedia.org

| Reducing Agent | Product | Site of Reduction | Reference |

| H₂/Pd/C | 4-Propyl-dihydrofuran-2-one | C=C double bond | thieme-connect.comacs.org |

| NaBH₄ | 4-Propyl-5-hydroxy-dihydrofuran-2-one | C=O carbonyl group | mdpi.comresearchgate.net |

| LiAlH₄ | 1,4-Heptanediol | C=O carbonyl group (with ring opening) | |

| Li/liq. NH₃ | Ring-opened product | C=C double bond and/or ring | acs.org |

Electrophilic and Radical Reactions on the Furan Ring and Side Chains

The electron-rich nature of the furanone ring, due to the oxygen heteroatom, makes it more reactive than benzene (B151609) in electrophilic substitution reactions, although the electron-withdrawing effect of the carbonyl group deactivates the ring to some extent. quora.com Electrophilic attack would be expected to occur at the C3 or C5 position. Reactions such as halogenation or nitration could potentially occur on the furan ring under suitable conditions.

Radical reactions on furanone systems are also documented. Oxidative fragmentation of furans can proceed via radical intermediates. chemrxiv.org The propyl side chain offers additional sites for reactivity, particularly radical substitution. The methylene groups of the propyl chain, especially the one adjacent to the furanone ring (allylic position), are susceptible to radical reactions like allylic bromination using N-bromosuccinimide (NBS).

Cycloaddition Reactions

The conjugated double bond system within 4-propyl-5H-furan-2-one allows it to participate in cycloaddition reactions, acting as a 2π component.

One of the most significant cycloaddition reactions for furanones is the [2+2] photocycloaddition. beilstein-journals.orgysu.am Irradiation with UV light in the presence of an alkene can lead to the formation of a cyclobutane (B1203170) ring fused to the lactone. The regio- and stereochemistry of the resulting bicyclic product are influenced by the substituents on both the furanone and the alkene. ysu.am

Furthermore, furanone derivatives can participate as 2π components in higher-order cycloadditions. A notable example is the [8+2] cycloaddition. While research has focused on the 2(3H)-furanone isomer, which under basic conditions forms a dienolate that acts as the 2π component, it demonstrates the potential of the furanone scaffold in such reactions. acs.orgnih.gov These reactions involve an 8π component, such as 8,8-dicyanoheptafulvene, to construct polycyclic systems. acs.orgnih.govchinesechemsoc.org The furanone ring can also engage in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings fused to the lactone. chemistrytalk.orguchicago.edu

| Cycloaddition Type | Reactant Partner | Resulting Structure | Reference |

| [2+2] Photocycloaddition | Alkene | Fused cyclobutane-lactone | beilstein-journals.orgysu.am |

| [8+2] Cycloaddition | Heptafulvene derivative | Fused polycyclic system | acs.orgnih.gov |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Fused five-membered heterocycle | chemistrytalk.orguchicago.edu |

Rearrangement Pathways

The structural framework of 4-propyl-5H-furan-2-one, a member of the butenolide family, allows for several rearrangement pathways, primarily influenced by reaction conditions and the presence of catalysts. These rearrangements are crucial in organic synthesis, providing access to a variety of other cyclic and acyclic compounds.

One significant rearrangement pathway for butenolides involves acid catalysis. cdnsciencepub.comgoogle.com In the presence of a Lewis acid, for instance, an acylated furan ring intermediate can undergo cleavage of an acyl moiety at a carbon-oxygen bond, followed by the addition of the cleaved moiety to another position on the ring. google.com This type of rearrangement transforms the furan ring back into the fundamental butenolide ring structure, resulting in a novel keto lactone. google.com Any conventional Lewis acid, such as boron trifluoride, stannic chloride, aluminum chloride, titanium tetrachloride, zinc chloride, and boron trichloride, can be utilized to catalyze this reaction. google.com The reaction is typically conducted in an anhydrous solvent to prevent the deactivation of the Lewis acid catalyst. google.com Suitable solvents include chlorocarbons like methylene chloride and hydrocarbons such as hexane. google.com

Another notable rearrangement involves the conversion of cyclopropene (B1174273) carboxylic acids into halogenated γ-butenolides. organic-chemistry.orgacs.org This transformation is catalyzed by zwitterions and utilizes N-haloamides as the halogen source. organic-chemistry.orgacs.org Mechanistic studies suggest that the zwitterionic catalyst activates the carboxylic acid, facilitating electrophilic halogenation and subsequent ring rearrangement. organic-chemistry.org This method is versatile, allowing for the synthesis of bromo- and seleno-γ-butenolides. acs.org

Furthermore, α,α-diaryl allylic alcohol derivatives can undergo a 1,2-aryl migration during the synthesis of γ-butyrolactones. acs.org This rearrangement occurs concurrently with the addition of a CO2 radical anion, leading to the formation of 4,5-substituted lactones. acs.org

The table below summarizes key rearrangement reactions involving butenolide systems, providing insights into the versatility of these compounds in synthetic organic chemistry.

| Starting Material | Reagents/Catalyst | Product | Key Transformation | Reference |

| Acyloxy furan intermediate | Lewis Acid (e.g., BF3, SnCl4) | Keto lactone | Cleavage of C-O bond and re-cyclization to butenolide ring | google.com |

| Cyclopropene carboxylic acid | Zwitterionic catalyst, N-haloamide | Halogenated γ-butenolide | Halogen-mediated rearrangement | organic-chemistry.orgacs.org |

| α,α-diaryl allylic alcohol | Photoredox and HAT catalysis, CO2 radical anion | 4,5-substituted γ-butyrolactone | 1,2-aryl migration | acs.org |

| 4,4-Dialkyl 3,3-dichloro oxetan-2-one | Lewis acid | 4,5-dialkyl 3-chloro butenolide | Rearrangement with loss of HCl | tandfonline.com |

Spectroscopic Analysis and Structural Elucidation of 4 Propyl 5h Furan 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 4-propyl-5H-furan-2-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a furanone derivative, distinct signals can be observed for the protons on the furanone ring and any substituent groups. For instance, in 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one, the furanone ring protons appear in the range of δ 4.2–4.5 ppm, while the difluoroethyl group protons are observed at δ 3.8–4.0 ppm with a characteristic coupling constant (J H-F) of 50 Hz. For other furanone derivatives, such as (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, the proton signals are well-resolved, with the furan (B31954) ring protons appearing at δ 6.57 and 6.37 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the furanone ring typically resonates at a downfield chemical shift, around 170–175 ppm. In 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one, the carbonyl carbon appears in this range, and the carbon atoms of the CF₂ group are found at approximately δ 115–120 ppm with a large carbon-fluorine coupling constant (J C-F) of 250 Hz. In another example, 4-N-Pyrrolidino-5-hydroxyfuran-2(5H)-one, the carbonyl carbon (C-2) resonates at 176.64 ppm, and the other ring carbons (C-5, C-3, and C-4) appear at 80.47, 95.63, and 167.95 ppm, respectively. scienceasia.org

The analysis of various furanone analogues demonstrates the utility of NMR in structural confirmation. mdpi.comresearchgate.netresearchgate.netresearchgate.net For example, in the synthesis of chiral 2(5H)-furanone sulfones, both ¹H and ¹³C NMR were crucial in confirming the structures of the synthesized compounds. mdpi.com Similarly, the structures of novel 5-alkoxy-4-cycloamino-3-halo-5H-furan-2-ones were established based on comprehensive spectroscopic data, including ¹H and ¹³C NMR. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for Furanone Analogues

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one | Furanone ring H | 4.2–4.5 | - | - |

| Difluoroethyl group H | 3.8–4.0 | - | 50 (H-F) | |

| (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one mdpi.com | Furan ring H | 6.57, 6.37 | d, d | 3.3, 3.3 |

| Olefinic H | 7.37, 6.98 | d, d | 15.3, 15.3 | |

| -CH₂OH | 4.65 | s | - | |

| -C(CH₃)₃ | 1.20 | s | - | |

| 4-N-Pyrrolidino-5-hydroxyfuran-2(5H)-one scienceasia.org | H-5 | 4.44 | s | - |

| H-3 | 6.03 | s | - | |

| Pyrrolidine H | 1.99, 3.24-3.32 | m, m | - |

Table 2: Representative ¹³C NMR Data for Furanone Analogues

| Compound | Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one | C=O | 170–175 | - |

| CF₂ | 115–120 | 250 (C-F) | |

| (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one mdpi.com | C=O | 204.42 | - |

| Furan ring C | 156.26, 151.53, 116.56, 110.47 | - | |

| Olefinic C | 129.08, 118.35 | - | |

| -CH₂OH | 57.60 | - | |

| -C(CH₃)₃ | 43.17, 26.31 | - | |

| 4-N-Pyrrolidino-5-hydroxyfuran-2(5H)-one scienceasia.org | C-2 (C=O) | 176.64 | - |

| C-4 | 167.95 | - | |

| C-3 | 95.63 | - | |

| C-5 | 80.47 | - | |

| Pyrrolidine C | 50.69, 48.93, 26.81, 25.65 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 4-propyl-5H-furan-2-one and its analogues. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

For the parent compound, 4-propyl-5H-furan-2-one, the exact mass is 126.0681 g/mol , corresponding to the molecular formula C₇H₁₀O₂. nih.gov This information is critical for confirming the identity of the synthesized molecule.

In studies of furanone derivatives, mass spectrometry is routinely used to confirm the structures of newly synthesized compounds. For example, in the synthesis of novel chiral 2(5H)-furanone sulfones, HRMS was employed to verify the elemental composition of the products. mdpi.com Similarly, the structures of various substituted furanones, including those with amino and alkoxy groups, have been confirmed using MS techniques. scienceasia.orgresearchgate.netresearchgate.net For instance, the mass spectrum of 4-N-Pyrrolidino-5-hydroxyfuran-2(5H)-one shows a molecular ion peak (M+1) at m/z 170, consistent with its molecular formula. scienceasia.org

Fragmentation analysis, often performed in conjunction with techniques like GC-MS, can provide valuable structural information by revealing characteristic fragmentation patterns of the furanone ring and its substituents. This data helps in identifying and differentiating various isomers and analogues.

Table 3: Mass Spectrometry Data for 4-Propyl-5H-Furan-2-one and Selected Analogues

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Exact Mass (m/z) | Ionization Method |

| 4-Propyl-5H-furan-2-one nih.gov | C₇H₁₀O₂ | 126.15 | 126.0681 | - |

| 5-Hydroxy-4-propylfuran-2(5H)-one chemscene.com | C₇H₁₀O₃ | 142.15 | 142.0630 | - |

| 5-Methyl-4-propyl-2(5H)-furanone nih.gov | C₈H₁₂O₂ | 140.18 | 140.0837 | - |

| 4-(1'-Bromohept-2'(Z)-en-2'-yl)-3-butyl-5-(4''-chlorophenyl)-furan-2(5H)-one acs.org | C₂₃H₂₆BrClO₂ | - | - | - |

| 4-N-Pyrrolidino-5-hydroxyfuran-2(5H)-one scienceasia.org | C₈H₁₁NO₃ | - | 170 (M+1) | APCI+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 4-propyl-5H-furan-2-one and its analogues, IR spectroscopy provides characteristic absorption bands that confirm the presence of key structural features.

The most prominent feature in the IR spectrum of a 2(5H)-furanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This band typically appears in the range of 1716 to 1800 cm⁻¹. For example, in 4-N-Morpholino-5-hydroxyfuran-2(5H)-one, the C=O stretch is observed at 1732 cm⁻¹. scienceasia.org Another characteristic absorption is the C=C stretching vibration of the furanone ring, which is generally found between 1620 and 1680 cm⁻¹.

The presence of other functional groups in furanone analogues gives rise to additional characteristic IR bands. For instance, compounds containing a hydroxyl (-OH) group will show a broad absorption band in the region of 3200-3600 cm⁻¹. In 4-N-Morpholino-5-hydroxyfuran-2(5H)-one, a broad band is observed at 3232 cm⁻¹, indicative of the -OH group. scienceasia.org The C-H stretching vibrations of the alkyl and furanone ring protons typically appear in the 2850-3100 cm⁻¹ region. libretexts.org

The IR spectra of various furanone derivatives have been instrumental in their structural characterization, often used in conjunction with NMR and mass spectrometry to provide a complete picture of the molecular structure. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for Furanone Analogues

| Functional Group | Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) |

| C=O (lactone) | 1716 - 1800 | 4-N-Morpholino-5-hydroxyfuran-2(5H)-one scienceasia.org | 1732 |

| C=C (furanone ring) | 1620 - 1680 | 4-N-Morpholino-5-hydroxyfuran-2(5H)-one scienceasia.org | 1620 |

| O-H (hydroxyl) | 3200 - 3600 (broad) | 4-N-Morpholino-5-hydroxyfuran-2(5H)-one scienceasia.org | 3232 |

| C-H (alkyl/ring) | 2850 - 3100 | 4-N-Morpholino-5-hydroxyfuran-2(5H)-one scienceasia.org | 2968, 2928, 2860 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as 4-propyl-5H-furan-2-one and its analogues. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The unsaturated lactone ring in 2(5H)-furanones gives rise to characteristic UV absorption bands. The position of the maximum absorption (λmax) is influenced by the substituents on the furanone ring. Electron-donating or electron-withdrawing groups, as well as the extension of conjugation, can cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

In the study of novel 5-alkoxy-4-cycloamino-3-halo-5H-furan-2-ones and related compounds, UV-Vis spectroscopy was employed as part of the structural characterization process. researchgate.netresearchgate.net This technique, in combination with others, helps to confirm the electronic structure of the synthesized molecules. The acidity of some ionic liquids used as catalysts in furanone synthesis has been analyzed using a UV-Vis spectrophotometer with 4-nitroaniline (B120555) as an indicator, demonstrating another application of this technique in the context of furanone chemistry. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Several studies on furanone derivatives have utilized single-crystal X-ray diffraction to confirm the structures of newly synthesized compounds. mdpi.comresearchgate.netresearchgate.netacs.org For instance, the structure of a 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivative was unequivocally determined by X-ray diffraction studies. acs.org Similarly, the absolute configurations of chiral 5-alkoxy-4-cycloamino-3-halo-5H-furan-2-ones were established using this technique. researchgate.netresearchgate.net

In a study on chiral 2(5H)-furanone sulfones, single-crystal X-ray diffraction confirmed the molecular structure of one of the synthesized compounds, providing crucial evidence for the proposed reaction mechanism and stereochemistry. mdpi.com The crystallographic data for an analogous furanone derivative revealed a monoclinic crystal system with the space group C2/c.

Table 5: Crystallographic Data for an Analogous Furanone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.981(6) |

| b (Å) | 12.996(3) |

| c (Å) | 8.0900(16) |

| β (°) | 91.06(3) |

| Volume (ų) | ~2941.4 |

This level of detailed structural information is often essential for understanding the reactivity and biological activity of these compounds.

Advanced Spectroscopic Techniques for Detailed Structural Characterization

Beyond the fundamental spectroscopic techniques, advanced methods can provide even more detailed insights into the structure and properties of 4-propyl-5H-furan-2-one and its analogues. These techniques are often employed to solve complex structural problems or to study dynamic processes.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity of atoms within a molecule. These experiments can help to definitively assign proton and carbon signals, especially in complex molecules with overlapping resonances.

For the analysis of volatile furanone derivatives, coupling gas chromatography with mass spectrometry (GC-MS) is a highly effective technique. It allows for the separation of components in a mixture and their subsequent identification based on their mass spectra and fragmentation patterns. This is particularly useful for the analysis of complex mixtures and for identifying trace components.

In some cases, specialized techniques like solid-state NMR can be used to study the structure and dynamics of furanone derivatives in the solid state. This can be particularly informative for understanding intermolecular interactions and polymorphism.

While specific applications of these advanced techniques to 4-propyl-5H-furan-2-one itself are not detailed in the provided search results, their general utility in the characterization of complex organic molecules is well-established and applicable to the study of furanone analogues.

Computational and Theoretical Investigations of 4 Propyl 5h Furan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between computational cost and accuracy. arxiv.org These methods are used to predict a wide range of molecular properties. However, a comprehensive search of scientific literature reveals a lack of specific published studies applying these methods to 4-propyl-5H-furan-2-one. The following sections describe the types of analyses that are typically performed, while noting the absence of specific data for the target molecule.

Geometry optimization is a fundamental computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. google.comutwente.nl This process is crucial as the optimized geometry serves as the basis for calculating most other molecular properties. arxiv.org For 4-propyl-5H-furan-2-one, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer(s), particularly considering the flexibility of the propyl chain.

Despite the importance of this step, specific optimized coordinates or a detailed conformational analysis for 4-propyl-5H-furan-2-one derived from DFT or other ab initio methods are not available in published literature.

Table 1: Hypothetical Data Table for Optimized Geometrical Parameters (Note: This table is for illustrative purposes, as specific data for 4-propyl-5H-furan-2-one is not available in the reviewed literature.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C=O | Data not available |

| Bond Length | C-O (in ring) | Data not available |

| Bond Length | C=C (in ring) | Data not available |

| Bond Angle | O=C-O | Data not available |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. malayajournal.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. schrodinger.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. schrodinger.comwuxiapptec.comksu.edu.sa A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. beilstein-journals.org

Specific calculations detailing the HOMO energy, LUMO energy, and the corresponding energy gap for 4-propyl-5H-furan-2-one have not been reported in the scientific literature.

Table 2: Frontier Molecular Orbital Energy Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

To quantify reactivity at specific atomic sites within a molecule, conceptual DFT provides reactivity descriptors. The Fukui function is a key descriptor that indicates the change in electron density at a particular point when an electron is added to or removed from the system. faccts.descm.com It helps identify the sites most susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). scm.commdpi.com The dual descriptor combines this information to show regions where the molecule will act as a nucleophile or an electrophile. scm.com

A detailed analysis using Fukui functions or other local reactivity descriptors to map the reactive sites of 4-propyl-5H-furan-2-one has not been documented in available research. Such an analysis would typically identify the carbonyl carbon as a likely site for nucleophilic attack.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on molecular geometry and electronic structure. These calculations provide a more realistic prediction of a molecule's behavior in solution.

While general principles suggest that polar solvents would stabilize polar ground or transition states of 4-propyl-5H-furan-2-one, specific computational studies modeling these solvent effects on its properties are absent from the literature.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govnih.gov These predictions are valuable for interpreting experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov

Although experimental spectra for related furanones exist chemicalbook.comresearchgate.net, there are no published studies presenting the theoretically predicted ¹H NMR, ¹³C NMR, or IR spectra for 4-propyl-5H-furan-2-one based on computational modeling.

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only.)

| Spectrum | Peak / Chemical Shift | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | H at C5 (CH₂) | Data not available | Data not available |

| ¹³C NMR | C2 (Carbonyl) | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. researchgate.net For 4-propyl-5H-furan-2-one, this could involve modeling its behavior in reactions such as hydrolysis, cycloadditions, or oxidation. acs.orgunipi.itcopernicus.org Such studies provide fundamental insights into the molecule's reactivity and the pathways through which it transforms.

However, dedicated computational studies elucidating specific reaction mechanisms involving 4-propyl-5H-furan-2-one are not found in the reviewed scientific literature.

Nonlinear Optical (NLO) Properties

Extensive searches of scientific literature and computational chemistry databases have not yielded specific research focused on the nonlinear optical (NLO) properties of 4-propyl-5H-furan-2-one. While the broader class of furanone derivatives has been a subject of interest for their potential NLO characteristics, detailed theoretical and computational findings for this particular compound are not publicly available.

Theoretical studies on other furanone derivatives, such as various substituted 3(2H)-furanones and benzodifuranone dyes, indicate that the furanone scaffold can contribute to significant NLO responses. researchgate.net These investigations often employ Density Functional Theory (DFT) to calculate key NLO parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.netresearchgate.net The presence of electron-donating and electron-withdrawing groups, as well as the extent of π-conjugation within the molecule, are generally considered crucial factors in determining the magnitude of the NLO effect. nih.gov

For instance, computational analyses of different furanone-based systems have explored the relationship between molecular structure and NLO properties. These studies often involve the calculation of Frontier Molecular Orbitals (HOMO and LUMO) to understand charge transfer characteristics, which are fundamental to the NLO response. researchgate.net However, without a dedicated computational study on 4-propyl-5H-furan-2-one, it is not possible to provide specific data tables or detailed research findings on its hyperpolarizability, dipole moment, or other related NLO parameters.

General computational data for 4-propyl-5H-furan-2-one is available on databases like PubChem, but this does not extend to its nonlinear optical properties. nih.gov Therefore, the characterization of 4-propyl-5H-furan-2-one as a potential NLO material remains an area for future research.

Biological Activities and Molecular Mechanisms of Furan 2 5h One Derivatives

Antioxidant Activity and Radical Scavenging Mechanisms

Extensive literature searches did not yield specific studies evaluating the antioxidant activity or radical scavenging mechanisms of 4-propyl-5H-furan-2-one. However, the furanone scaffold is present in various natural and synthetic compounds that have been investigated for their antioxidant potential. ontosight.ainih.gov For instance, other furan-2(5H)-one derivatives have been noted for their ability to scavenge free radicals, a property often attributed to the electronic nature of the lactone ring and its substituents. nih.gov The specific contribution of a 4-propyl group to the antioxidant capacity of the furan-2(5H)-one core remains to be elucidated through dedicated research.

Antimicrobial Properties

The antimicrobial effects of 4-propyl-5H-furan-2-one have not been extensively documented in publicly available scientific literature. The broader family of furanones, however, has shown promise in this area.

Antibacterial Efficacy and Spectrum

There is a lack of specific data on the antibacterial efficacy and spectrum of 4-propyl-5H-furan-2-one. While some furanone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for 4-propyl-5H-furan-2-one are not available. ontosight.ai

Antifungal Efficacy

Similarly, no specific studies detailing the antifungal efficacy of 4-propyl-5H-furan-2-one were identified. Research on other furanone compounds suggests that the class may possess antifungal properties, but this has not been specifically confirmed for the 4-propyl derivative. ontosight.ai

Mechanisms of Action (e.g., Quorum Sensing Inhibition, Biofilm Formation Prevention)

A significant area of research for furanone compounds is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). Halogenated furanones, in particular, are known to inhibit QS and prevent biofilm formation in various bacteria. researchgate.netnih.gov These furanones can act as competitive inhibitors of N-acyl homoserine lactone (AHL) signaling molecules, which are crucial for QS in many Gram-negative bacteria. researchgate.netucc.ie This interference can lead to a reduction in virulence factor production and biofilm development. nih.govucc.ie However, there is no specific research available that investigates the potential of 4-propyl-5H-furan-2-one to act as a quorum sensing inhibitor or to prevent biofilm formation.

Antiviral Activities (e.g., against HIV-1, Influenza A H5N1)

There is currently no available scientific literature that reports on the antiviral activities of 4-propyl-5H-furan-2-one against any viruses, including HIV-1 or Influenza A H5N1. While some heterocyclic compounds, including certain furan (B31954) derivatives, have been explored for their antiviral potential, specific data for 4-propyl-5H-furan-2-one is absent. jrespharm.commedicine.dp.ua

Anticancer and Cytotoxic Activities

Specific studies on the anticancer and cytotoxic activities of 4-propyl-5H-furan-2-one are not found in the reviewed literature. The cytotoxic potential of the broader class of furan-2(5H)-one derivatives has been noted, with some compounds showing activity against various cancer cell lines. nih.gov The mechanism of action for these related compounds can vary, but specific data, including IC50 values for 4-propyl-5H-furan-2-one against cancer cell lines, remains to be determined.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research on the biological activities of 4-propyl-5H-furan-2-one. While the furan-2(5H)-one scaffold is a component of many biologically active molecules, the direct contribution and pharmacological profile of the 4-propyl derivative have not been elucidated. Future research is necessary to explore the potential antioxidant, antimicrobial, antiviral, and anticancer properties of this specific compound to determine its therapeutic potential.

Inhibition of Molecular Targets (e.g., Kinases, COX-1, Topoisomerase I, MDM2-p53 Interaction)

The furan-2(5H)-one core structure is a recognized pharmacophore present in numerous bioactive compounds. Derivatives of this scaffold have been implicated in the inhibition of several key molecular targets, although specific inhibitory data for 4-propyl-5H-furan-2-one is not extensively documented. The general potential of this chemical class is outlined below.

Kinase Inhibition: The kinase enzyme family is crucial in cellular signal transduction, and its dysregulation is linked to diseases like cancer. researchgate.netgoogle.com Consequently, kinases are a major focus for drug discovery. researchgate.net While specific studies on 4-propyl-5H-furan-2-one are lacking, various furanone derivatives have been investigated as kinase inhibitors. google.com

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes, particularly COX-1 and COX-2, are key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. nih.gov Research into furanone derivatives has revealed compounds with selective inhibitory activity against COX-1 or COX-2. nih.govresearchgate.net For instance, certain 4,5-diaryl-3(2H)-furanones, a different isomer class, have shown COX-2 inhibitory action comparable to commercial drugs. nih.gov Another study identified a furanone derivative, 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one, as a selective COX-1 inhibitor. researchgate.net

Topoisomerase I Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for processes like DNA replication. wikipedia.org Inhibitors of these enzymes can induce lethal DNA strand breaks, making them effective anticancer agents. wikipedia.org The natural product Camptothecin is a well-known Topoisomerase I inhibitor. biomedpharmajournal.org Studies have shown that novel furan-2(5H)-one derivatives can act as Topoisomerase I inhibitors, interfering with the enzyme-DNA complex. nih.gov

MDM2-p53 Interaction Inhibition: The p53 protein is a critical tumor suppressor, and its activity is often negated in cancers by the protein MDM2. nih.gov Disrupting the MDM2-p53 interaction is a promising strategy in cancer therapy to reactivate p53. nih.govacs.org Small molecules based on scaffolds like 2-furanone have been developed as antagonists of this interaction. nih.gov These inhibitors can mimic key p53 residues, binding to a hydrophobic pocket on MDM2. nih.gov

Table 1: Examples of Molecular Target Inhibition by Furanone Derivatives (Note: The following data represents the broader class of furanone derivatives and not specifically 4-propyl-5H-furan-2-one, for which specific data is not available in the reviewed literature.)

| Derivative Class | Target | Finding |

|---|---|---|

| 4,5-Diarylfuran-3(2H)-ones | COX-1 / COX-2 | Some derivatives show selective COX-2 inhibitory action. nih.gov |

| 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one | COX-1 | Identified as a selective COX-1 inhibitor. researchgate.net |

| 4-(4-substituted amidobenzyl)furan-2(5H)-one | Topoisomerase I | Derivatives showed significant Topoisomerase I inhibitory activity. nih.gov |

Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The furanone scaffold is found in compounds exhibiting anti-inflammatory properties. google.comresearchgate.netresearchgate.net This activity is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov While direct research on the anti-inflammatory effects of 4-propyl-5H-furan-2-one is limited, the general class of furanones has been a source for the development of new anti-inflammatory agents. google.com For example, certain novel furanone compounds have been patented for their anti-inflammatory and immunosuppressive activities. google.com

Modulation of Biological Pathways

The ability of a compound to modulate biological pathways is fundamental to its mechanism of action. Furanone derivatives have been shown to interact with and influence various cellular pathways. For instance, the related compound 5-(4-Propylphenoxy)furan-2-carbaldehyde has been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is central to regulating cell growth and differentiation, and to inhibit cytochrome P450 enzymes involved in metabolism. Another related molecule, Propyl-(tetrahydro-furan-2-ylmethyl)-amine, has been studied for its potential to modulate enzymes within metabolic pathways. These examples highlight the potential of the furanone core structure, including the 4-propyl variant, to engage with and influence key biological processes, although specific pathways modulated by 4-propyl-5H-furan-2-one require dedicated investigation.

Role in Flavor Chemistry

Beyond its potential biological activities, 4-propyl-5H-furan-2-one and its isomers are recognized for their contribution to aroma and flavor. Several furanone derivatives are utilized in the flavor and fragrance industry. solubilityofthings.com Specifically, the related compound dihydro-5-propyl-2(3H)-furanone, an isomer, is noted for its sweet, caramel, and coconut-like taste profile and has been identified in foods such as asparagus and peaches. hmdb.ca Another isomer, 5-Propyl-2(3H)-furanone, is found naturally in fruits like strawberries and is known for a sweet, caramel-like aroma. solubilityofthings.com This suggests that 4-propyl-5H-furan-2-one likely possesses similar sensory properties, contributing a sweet, fruity, or caramel-like note, making it a valuable component in the formulation of food flavorings.

Structure Activity Relationship Sar Investigations of 4 Propyl 5h Furan 2 One Analogues

Systematic Modification of Substituents on the Furanone Core

Systematic modifications of the furanone core have revealed that the type and position of substituents significantly impact the biological activity of these compounds. The furan-2(5H)-one scaffold is a versatile pharmacophore found in numerous natural products with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.commdpi.comnih.gov

Key structural features of the furanone core that are often targeted for modification include:

Substitution at the C-4 position: The introduction of different groups at this position can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in a series of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, alterations at the 4-position showed distinct SARs. acs.org The presence of a bromine atom at the C-4 position was found to be critical for the biofilm inhibitory activity of certain furanones. ucc.ie

Substitution at the C-5 position: Modifications at this position can also lead to significant changes in biological activity. For example, the introduction of bulky hydrophobic groups at the C-5 position of some furanone derivatives was shown to increase their antiproliferative potency. mdpi.com In another study, derivatives with a branched alkoxy substituent at the C-5 position demonstrated the highest anticancer properties. researchgate.net

Halogenation: The presence and nature of halogen substituents on the furanone ring can profoundly affect bioactivity. nih.gov For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules due to the presence of a carbonyl group conjugated with a double bond and a hydroxyl group at C-5, along with two labile halogen atoms that allow for further substitutions. mdpi.comnih.gov

The following table summarizes the effects of various substituents on the furanone core based on different studies:

Interactive Data Table: Effect of Furanone Core Substitutions on Biological Activity| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-4 | Bromine | Critical for biofilm inhibition | ucc.ie |

| C-4 | Aroyl group | Modulates binding affinity | acs.org |

| C-5 | Bulky hydrophobic groups | Increased antiproliferative potency | mdpi.com |

| C-5 | Branched alkoxy group | Enhanced anticancer properties | researchgate.net |

| C-3 and C-4 | Halogens | Increased reactivity and potential for further modification | mdpi.comnih.gov |

Influence of the Propyl Moiety on Biological Activities

The propyl group at the C-4 position of 4-propyl-5H-furan-2-one plays a significant role in determining its biological profile. The length and branching of the alkyl chain at this position can influence the compound's lipophilicity and steric interactions with target proteins.

Studies on related furanone and pyrrol-2-one analogues have demonstrated the importance of the alkyl substituent for biological activity:

In a study of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, altering the para-substituent on a phenyl ring from a methyl to an ethyl, n-propyl, and t-butyl group showed distinct SARs, suggesting that the alkyl chain length and branching are optimal for binding. acs.org

For a series of furanones, a derivative with a hexyl chain at the C-3 position showed slightly better activity than analogues with shorter propyl or butyl chains, indicating that a longer alkyl chain can be beneficial for certain biological activities. ucc.ie

These findings suggest that the propyl group in 4-propyl-5H-furan-2-one is a key determinant of its biological effects, and modifications to this group could lead to analogues with altered potency or selectivity.

Impact of Hydroxylation at C-5 on Biological Responses

The introduction of a hydroxyl group at the C-5 position of the furanone ring can significantly alter the biological activity of the resulting compound. This modification introduces a polar functional group that can participate in hydrogen bonding interactions with biological targets, potentially leading to enhanced potency or a different pharmacological profile. mdpi.comnih.gov

The presence of a hydroxyl group at C-5, as seen in 3,4-dihalo-5-hydroxy-2(5H)-furanones, contributes to the high reactivity of these molecules. mdpi.comnih.gov This reactivity is due to the electronic effects of the hydroxyl group in conjunction with the carbonyl group and the double bond within the furanone ring.

In some furanone derivatives, the C-5 hydroxyl group can form intramolecular hydrogen bonds with the lactone carbonyl oxygen, which can influence the conformation and reactivity of the molecule. Furthermore, silylation of the 5-hydroxyl group in the mucobromic acid ring has been shown to lead to novel compounds with increased cytotoxic potency against cancer cells. mdpi.com

Stereochemical Effects on Biological Activity

The stereochemistry of chiral centers within furanone analogues can have a profound impact on their biological activity. researchgate.net The three-dimensional arrangement of substituents can dictate how a molecule interacts with its biological target, with one enantiomer often exhibiting significantly higher potency than the other.

For (R)-dihydro-4-propyl-2(3H)-furanone, the (R)-configuration at the C-4 position is crucial for its bioactivity. chemicalbook.com The synthesis of this compound is carefully optimized to retain this specific stereochemistry. chemicalbook.com

In other furanone systems, the stereochemistry at C-5 has also been shown to be important. For example, the stereochemistry of the C-5 hydroxyl group in 5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one has been confirmed as the (S)-configuration, and this specific arrangement influences its reactivity. The development of methods for synthesizing furanones with high stereochemical purity is therefore highly valuable. researchgate.net

Computational SAR/QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and k-Nearest Neighbor (kNN) classification analysis, are powerful tools for investigating the SAR of furanone derivatives. core.ac.ukacs.org These in silico approaches can correlate the structural features of molecules with their biological activities, providing insights for the design of new, more potent compounds. core.ac.ukresearchgate.net

Several QSAR studies have been conducted on furanone derivatives:

A 3D-QSAR study on furanone derivatives as CDC7 kinase inhibitors identified key structural indicators, such as steric, electrostatic, and hydrophobic substituents, that are important for improving biological activity. researchgate.net

Another QSAR analysis of furanone derivatives as potential COX-2 inhibitors identified descriptors like the retention index for six-membered rings and the total number of oxygen atoms connected with two single bonds as being significant for COX-2 inhibition. core.ac.uk

The use of support vector machines (SVMs) has been shown to be a powerful modeling tool for QSAR studies of various compounds, including those with a furanone core. acs.org

These computational models can help to predict the activity of new furanone analogues before their synthesis, thus streamlining the drug discovery process. researchgate.netrsc.org

Applications in Chemical and Biological Research

Utility as Research Chemicals and Synthetic Intermediates

4-propyl-5H-furan-2-one is a valuable intermediate in organic synthesis, primarily for creating more complex molecules for pharmaceutical and agrochemical applications. nbinno.com The core furanone structure provides a reactive scaffold that can be readily modified. A significant application is its use as a precursor for the synthesis of key chiral intermediates. nih.gov

One of the most notable applications is in the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, the key chiral intermediate for the antiepileptic drug Brivaracetam. nih.govchemicalbook.com In this process, 4-propylfuran-2(5H)-one (PFO) undergoes asymmetric bioreduction using engineered ene-reductases to produce the desired (R)-enantiomer with high stereoselectivity. nih.gov This enzymatic approach represents a green alternative to traditional chemical synthesis methods. nih.gov The hydroxylated derivative, 5-hydroxy-4-propyl-5H-furan-2-one, is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. nbinno.comguidechem.com The furanone moiety is a component of many natural products, and its derivatives are attractive targets in chemical, pharmaceutical, and agrochemical research. researchgate.netnih.gov

Table 1: Synthetic Utility of 4-propyl-5H-furan-2-one and Related Compounds

| Precursor | Reaction Type | Product | Application | Source(s) |

|---|---|---|---|---|

| 4-propylfuran-2(5H)-one (PFO) | Asymmetric Bioreduction | (R)-4-propyldihydrofuran-2(3H)-one | Key intermediate for the antiepileptic drug Brivaracetam | nih.govchemicalbook.com |

| 5-Hydroxy-4-propylfuran-2(5H)-one | Various Modifications | Complex heterocyclic and aromatic compounds | Pharmaceutical and agrochemical synthesis | nbinno.com |

Role in Natural Product Total Synthesis

The γ-butyrolactone and butenolide motifs are core structural frameworks in a vast number of natural products that exhibit a wide range of biological activities. acs.org Consequently, the synthesis of substituted furan-2(5H)-ones is a significant goal in natural product chemistry. While 4-propyl-5H-furan-2-one itself may not be a direct precursor in many documented total syntheses, the synthesis of its derivatives is a key research area.